Benzyl (3-fluoro-4-morpholinophenyl)carbamate
Overview
Description
Benzyl (3-fluoro-4-morpholinophenyl)carbamate is a fluorinated heterocyclic compound with a molecular formula of C18H19FN2O3 and a molecular weight of 330.36 g/mol . This compound features a morpholine ring, a fluorobenzene moiety, a carbamate linker, and a benzyl group . It is primarily used as an intermediate in the synthesis of various pharmaceuticals and non-linear optical materials .
Mechanism of Action
Target of Action
Benzyl (3-fluoro-4-morpholinophenyl)carbamate is primarily used as an intermediate in the synthesis of pharmaceuticals, specifically antibiotics . Its primary target is the bacterial ribosome, where it inhibits protein synthesis .
Mode of Action
The compound interacts with its target by forming an oxazolidone moiety . This moiety is formed when this compound reacts with bromomethyloxirane . The bromide is subsequently replaced by acetamide to complete the molecular formation .
Biochemical Pathways
The compound affects the protein synthesis pathway in bacteria . By inhibiting this pathway, it prevents the bacteria from producing essential proteins, which leads to their death .
Result of Action
The result of the action of this compound is the inhibition of protein synthesis in bacteria, leading to their death . This makes it effective in the treatment of infections caused by Gram-positive bacteria that are resistant to other antibiotics .
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzyl (3-fluoro-4-morpholinophenyl)carbamate can be synthesized through a multi-step process. One common method involves the reaction of 3-fluoro-4-morpholinoaniline with benzyl chloroformate in the presence of a base such as triethylamine . The reaction is typically carried out in an organic solvent like tetrahydrofuran (THF) at a controlled temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity .
Chemical Reactions Analysis
Types of Reactions
Benzyl (3-fluoro-4-morpholinophenyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the benzyl group or the fluorine atom can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and alkyl halides.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzyl derivatives, while oxidation and reduction can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
Benzyl (3-fluoro-4-morpholinophenyl)carbamate has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-4-morpholinoaniline: An intermediate in the synthesis of linezolid and other pharmaceuticals.
Sulfonamides of 3-fluoro-4-morpholinoaniline: These compounds exhibit antimicrobial activity and are used in medicinal chemistry.
Uniqueness
Benzyl (3-fluoro-4-morpholinophenyl)carbamate is unique due to its combination of a fluorobenzene moiety, a morpholine ring, and a carbamate linker. This unique structure imparts specific chemical and biological properties, making it a valuable intermediate in various applications .
Properties
IUPAC Name |
benzyl N-(3-fluoro-4-morpholin-4-ylphenyl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O3/c19-16-12-15(6-7-17(16)21-8-10-23-11-9-21)20-18(22)24-13-14-4-2-1-3-5-14/h1-7,12H,8-11,13H2,(H,20,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKGUZGHMWUIYDR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)NC(=O)OCC3=CC=CC=C3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50415463 | |
Record name | Benzyl [3-fluoro-4-(morpholin-4-yl)phenyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50415463 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
168828-81-7 | |
Record name | [3-Fluoro-4-(4-morpholinyl)phenyl]carbamic acid phenylmethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=168828-81-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzyl [3-fluoro-4-(morpholin-4-yl)phenyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50415463 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Carbamic acid, N-[3-fluoro-4-(4-morpholinyl)phenyl]-, phenylmethyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.944 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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